molecular formula C12H19NO4 B2677258 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid CAS No. 817201-95-9

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid

Cat. No. B2677258
CAS RN: 817201-95-9
M. Wt: 241.287
InChI Key: HNZFCCYNOVJEHT-UHFFFAOYSA-N
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Description

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid involves its interaction with GABA receptors in the brain. This compound has been shown to increase the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. By modulating the activity of these receptors, this compound has the potential to affect a wide range of neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate the activity of GABA receptors, this compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in inflammation. These effects make it a potentially useful tool for studying a wide range of physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid in lab experiments is its ability to modulate the activity of GABA receptors. This makes it a potentially useful tool for studying the function of these receptors and their role in various neurological processes. However, one limitation of using this compound is that its effects on other physiological processes are not well understood. More research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.

Future Directions

There are several potential future directions for research on 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid. One area of interest is its potential use in developing new drugs for the treatment of neurological disorders. By modulating the activity of GABA receptors, this compound may be able to provide a new approach to treating these conditions. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with isobutyl chloroformate in the presence of triethylamine. This reaction produces the desired compound in good yield and purity.

Scientific Research Applications

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid has been studied for its potential use in various scientific research applications. One area of interest is its potential use as a tool for studying the function of GABA receptors in the brain. GABA receptors are important targets for drugs used to treat anxiety and other neurological disorders. This compound has been shown to modulate the activity of GABA receptors, making it a potentially useful tool for studying their function.

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h4H,5-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZFCCYNOVJEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

817201-95-9
Record name 2-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}acetic acid
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